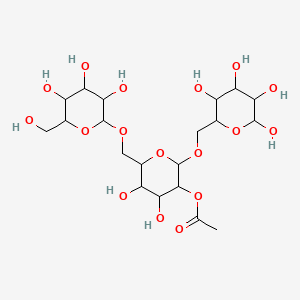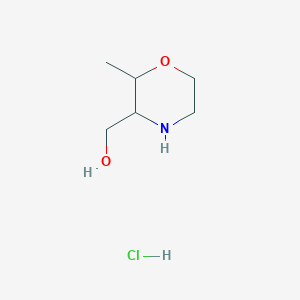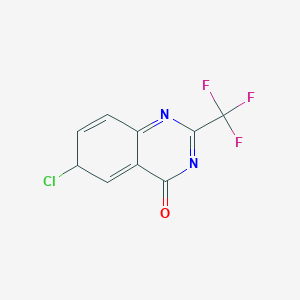
Chlorophosphonazo mN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorophosphonazo mN is a chemical compound known for its application in various analytical and industrial processes. It is a complex organic molecule with the molecular formula C22H15ClN5O13PS2 and a molecular weight of 687.94 g/mol . This compound is primarily used as a reagent in colorimetric and spectrophotometric analyses due to its ability to form complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorophosphonazo mN involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route can vary, but it generally involves the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic compounds.
Introduction of Functional Groups: Functional groups such as phosphonic acid and azo groups are introduced through diazotization and coupling reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Large-scale reactors and continuous flow systems are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Chlorophosphonazo mN undergoes various chemical reactions, including:
Complexation: It forms complexes with metal ions, which is the basis for its use in analytical chemistry.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Oxidation and Reduction: This compound can participate in redox reactions under specific conditions
Common Reagents and Conditions
Complexation: Common reagents include metal salts such as calcium, magnesium, and lanthanoids. The reactions are typically carried out in aqueous solutions with controlled pH.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used in these reactions
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, complexation with metal ions results in the formation of metal-ligand complexes, while substitution reactions yield derivatives with different functional groups.
Scientific Research Applications
Chlorophosphonazo mN has a wide range of applications in scientific research:
Analytical Chemistry: It is used as a reagent for the spectrophotometric determination of metal ions such as calcium, magnesium, and lanthanoids
Biology and Medicine: The compound is used in the detection of adenosine triphosphate (ATP) and other biologically relevant molecules through colorimetric assays.
Industrial Applications: This compound is employed in water treatment processes to detect and quantify metal ion contamination.
Mechanism of Action
The mechanism of action of Chlorophosphonazo mN involves its ability to form stable complexes with metal ions. The compound contains multiple functional groups that can coordinate with metal ions, leading to the formation of colored complexes. This property is exploited in colorimetric and spectrophotometric assays to detect and quantify metal ions in various samples .
Comparison with Similar Compounds
Chlorophosphonazo mN is part of a family of compounds known as azo dyes, which are characterized by the presence of azo groups (-N=N-). Similar compounds include:
Chlorophosphonazo III: Used for the spectrophotometric determination of zirconium, titanium, thorium, and scandium.
Arsenazo III: Employed in the detection of rare earth metals and actinides.
Carboxyarsenazo: Utilized in the analysis of heavy metals in environmental samples.
This compound is unique due to its specific structure and functional groups, which provide high sensitivity and selectivity for certain metal ions. This makes it particularly useful in applications where precise detection and quantification are required.
Properties
Molecular Formula |
C22H15ClN5O13PS2 |
|---|---|
Molecular Weight |
687.9 g/mol |
IUPAC Name |
3-[(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxy-6-[(3-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C22H15ClN5O13PS2/c23-11-4-5-14(15(8-11)42(33,34)35)25-27-20-17(44(39,40)41)7-10-6-16(43(36,37)38)19(21(29)18(10)22(20)30)26-24-12-2-1-3-13(9-12)28(31)32/h1-9,29-30H,(H2,33,34,35)(H,36,37,38)(H,39,40,41) |
InChI Key |
JHDMBEUSKOWOOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=C(C=C3C=C(C(=C(C3=C2O)O)N=NC4=C(C=C(C=C4)Cl)P(=O)(O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-(oxiran-2-yl)-3-phenylpropyl]carbamate](/img/structure/B12319674.png)

![[1]Benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione,2,3,8-trimethoxy-7-(beta-D-xylopyranosyloxy)-](/img/structure/B12319685.png)
![sodium;(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B12319688.png)
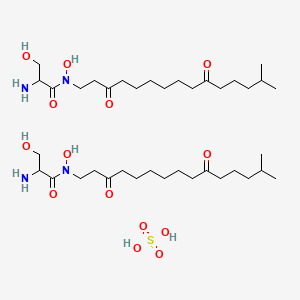
![2-[2-(Tert-butoxycarbonyl-methyl-amino)-propionylamino]-3-methyl-butyric acid](/img/structure/B12319699.png)
![(2,7,9,10-Tetraacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B12319707.png)
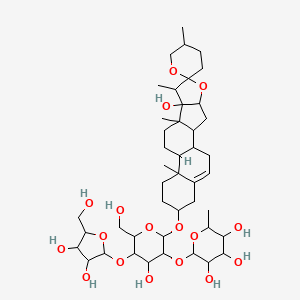
![1,1,7,7a-Tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one](/img/structure/B12319735.png)

